

Application Notes and Protocols: Labeling of Cvrartr Peptide for Molecular Imaging

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Compound of Interest

Compound Name: Cvrartr

Cat. No.: B15613339

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the site-specific labeling of the **Cvrartr** peptide for two distinct imaging modalities: fluorescence imaging and positron emission tomography (PET). The presence of an N-terminal cysteine residue allows for a reliable conjugation strategy via thiol-maleimide chemistry. The following sections detail the necessary materials, step-by-step experimental procedures, and expected data for the successful conjugation of a fluorescent dye and a PET chelator to the **Cvrartr** peptide.

Part 1: Fluorescent Labeling of Cvrartr with a Maleimide-Activated Dye

This protocol describes the conjugation of a maleimide-activated fluorescent dye to the thiol group of the N-terminal cysteine in the **Cvrartr** peptide.

Experimental Protocol: Fluorescent Labeling

1. Materials and Equipment:

- Peptide: **Cvrartr** peptide (synthesized with >95% purity)
- Dye: Maleimide-activated fluorescent dye (e.g., Cyanine5.5-maleimide)
- Reagents:

- Tris(2-carboxyethyl)phosphine (TCEP)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Quenching Reagent: L-cysteine or β -mercaptoethanol
- Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), HPLC-grade water, and Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system with a C18 column
 - Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
 - Lyophilizer
 - pH meter
 - Nitrogen gas source
 - Standard laboratory glassware and consumables

2. Peptide and Dye Preparation:

- Peptide Reduction:
 - Dissolve the **Cvrrartr** peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
 - Add a 10-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol group is fully reduced.
 - Incubate at room temperature for 30 minutes.
- Dye Preparation:
 - Immediately before use, dissolve the maleimide-activated dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

3. Conjugation Reaction:

- Add a 1.2 to 1.5-fold molar excess of the dissolved dye to the reduced peptide solution.
- Gently mix and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
- Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

4. Quenching and Purification:

- To quench any unreacted maleimide dye, add a 5-fold molar excess of L-cysteine. Incubate for 20 minutes.
- Purify the labeled peptide from unreacted dye and other reagents using reverse-phase HPLC with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
- Collect the fractions corresponding to the labeled peptide peak.
- Confirm the identity of the product by mass spectrometry.
- Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Data Presentation: Fluorescent Labeling

Table 1: Reagent Quantities for Fluorescent Labeling

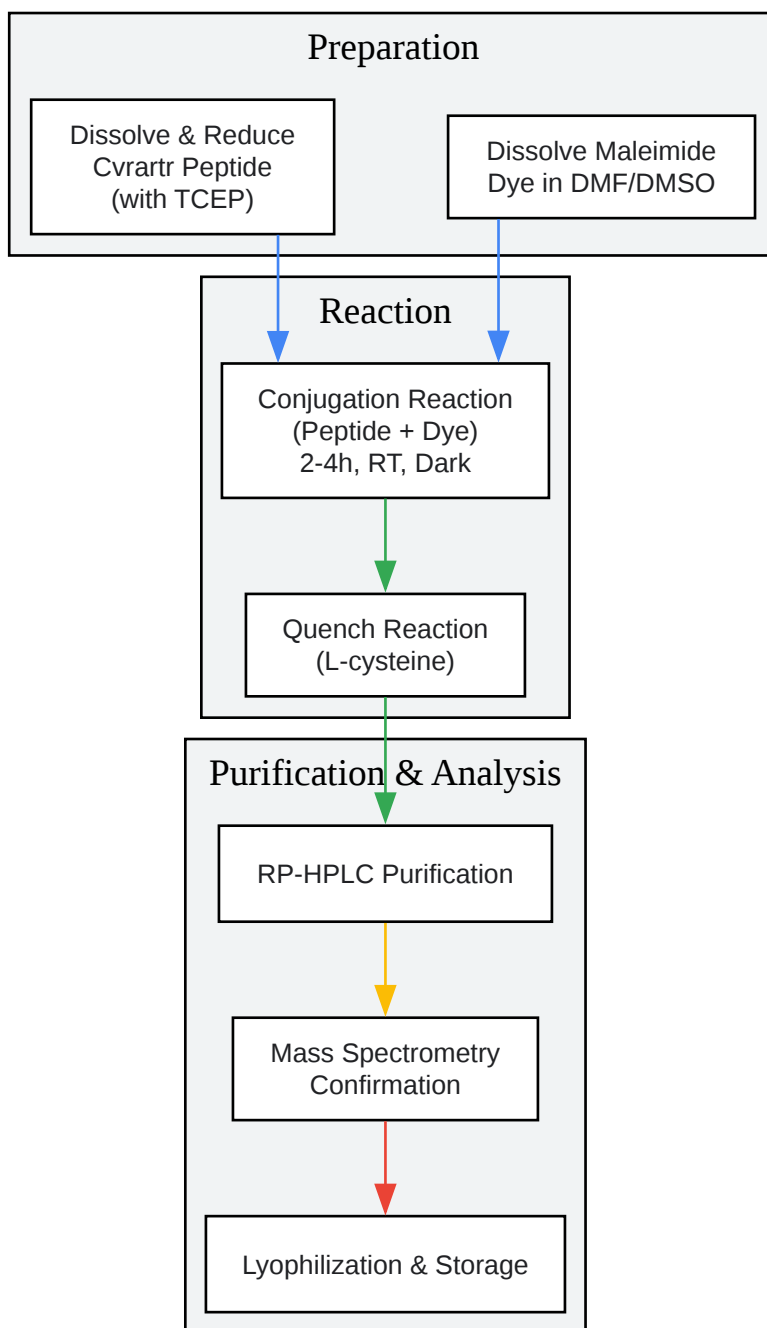
Reagent	Molar Excess (relative to peptide)	Typical Concentration
Cvrratr Peptide	1.0	1-5 mg/mL
TCEP	10	20-fold molar excess
Maleimide-activated Dye	1.2 - 1.5	10 mg/mL stock
L-cysteine (Quenching)	5.0	10 mg/mL stock

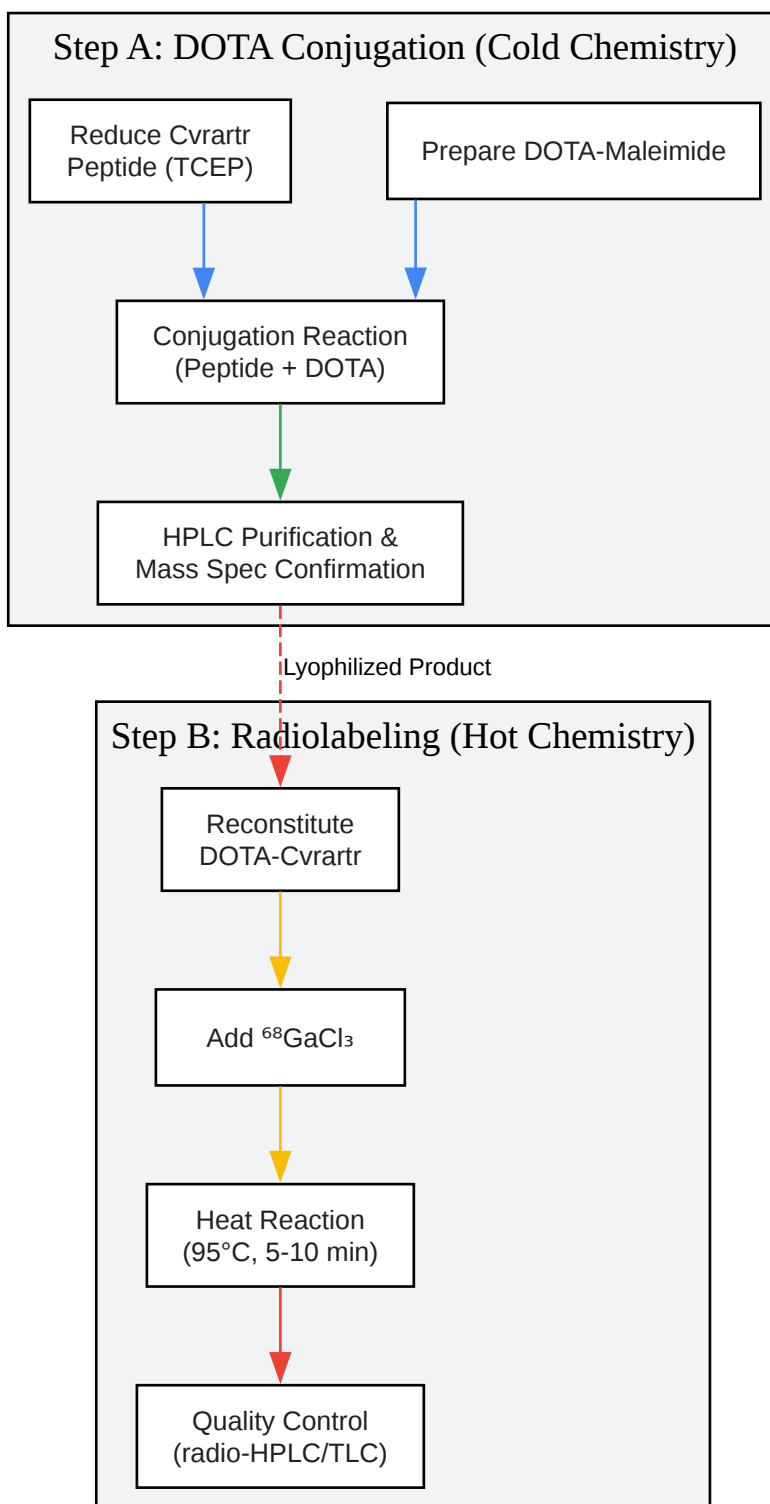
Table 2: Expected Mass Spectrometry Results

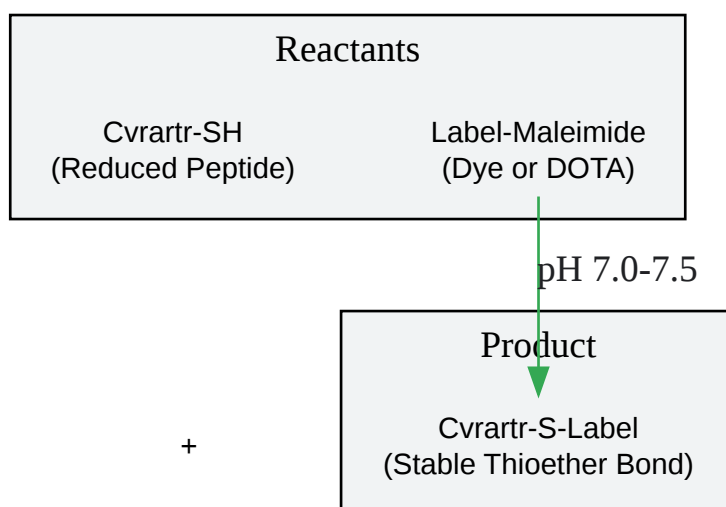
Analyte	Theoretical Mass (Da)*	Expected Mass (Da)
Unlabeled Cvrartr	~703.8	Measured mass corresponding to the peptide
Labeled Cvrartr	~1400 - 1600	Measured mass = (Peptide Mass + Dye Mass)

*Note: Theoretical mass is an approximation. The exact mass of the dye will vary based on the specific fluorophore used.

Visualization: Fluorescent Labeling Workflow







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